7-Iodo-3H-imidazo[4,5-b]pyridine belongs to the imidazo[4,5-b]pyridine class of compounds. These compounds are considered bioisosteres of purines, which are naturally occurring nitrogenous bases found in DNA and RNA. [] This structural similarity makes imidazo[4,5-b]pyridines, including the 7-iodo derivative, attractive scaffolds for developing novel therapeutics and exploring various biological activities.
7-Iodo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused imidazole and pyridine rings, with an iodine atom substituted at the 7-position. Imidazo[4,5-b]pyridines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The compound can be synthesized through various methods documented in scientific literature, with a focus on its derivatives and their biological applications. Research has highlighted the potential of imidazo[4,5-b]pyridine derivatives in targeting specific enzymes and receptors, making them valuable in drug development.
7-Iodo-3H-imidazo[4,5-b]pyridine is classified as a nitrogen-containing heterocycle. It falls under the category of organic compounds known for their pharmacological properties. Its structure allows for interactions with biological targets, which is crucial for its application in pharmaceutical research.
The synthesis of 7-iodo-3H-imidazo[4,5-b]pyridine typically involves several key steps:
For instance, one method involves the reaction of 2-amino-3-nitropyridine with an appropriate alkyne in the presence of a palladium catalyst to form the imidazo[4,5-b]pyridine scaffold. Subsequent iodination can be performed using N-iodosuccinimide to yield 7-iodo derivatives .
The molecular structure of 7-iodo-3H-imidazo[4,5-b]pyridine features:
The molecular formula is CHNI, and its molecular weight is approximately 250.05 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
7-Iodo-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
For example, reactions involving palladium-catalyzed coupling methods have been successfully employed to generate a range of derivatives with enhanced biological activity .
The mechanism of action for compounds like 7-iodo-3H-imidazo[4,5-b]pyridine often involves:
Studies have shown that derivatives of imidazo[4,5-b]pyridine can selectively inhibit kinases involved in cell cycle regulation and proliferation .
Relevant analyses include melting point determination and spectral data characterization .
7-Iodo-3H-imidazo[4,5-b]pyridine and its derivatives are primarily explored for their:
Research continues to explore new applications and improve the efficacy of these compounds in therapeutic settings .
Systematic nomenclature of imidazo[4,5-b]pyridines follows the fusion numbering system established by the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle comprises a pyridine ring fused at its 4,5-bond with an imidazole ring at the b-face (connecting pyridine C4-C5 to imidazole N1-C2). This fusion creates three distinct positions susceptible to substitution: C2, C3, and C7. The compound 7-Iodo-3H-imidazo[4,5-b]pyridine specifically denotes iodine substitution at the C7 position (pyridine C7 equivalent) with a mobile hydrogen at N3, enabling prototropic tautomerism.
Table 1: Chemical Identity of 7-Iodo-3H-imidazo[4,5-b]pyridine
Property | Value/Descriptor |
---|---|
IUPAC Name | 7-Iodo-3H-imidazo[4,5-b]pyridine |
CAS Registry Number | 1100318-98-6 |
Molecular Formula | C₆H₄IN₃ |
Molecular Weight | 245.02 g/mol |
Canonical SMILES | IC1=C2C(NC=N2)=NC=C1 |
InChI Key | LBYJLCPQLCSRHZ-UHFFFAOYSA-N |
Positional isomerism critically influences biological activity and physicochemical behavior. The C7 position (equivalent to the meta-position relative to the bridgehead nitrogen) offers distinct electronic modulation compared to C2 (electron-rich due to adjacency to pyrrolic nitrogen) or C3 positions. Molecular modeling reveals that C7 substituents project into solvent-exposed or hydrophobic sub-pockets in kinase ATP-binding sites, making this position ideal for sterically demanding groups like iodine or aryl systems introduced via cross-coupling. The 7-iodo isomer exhibits enhanced stability compared to its 5-iodo or 6-iodo counterparts due to reduced steric congestion and favorable orbital overlap between iodine's sigma-hole and the π-system [6] [10].
Halogen incorporation, particularly iodine, profoundly alters the molecular recognition profile of heterocyclic scaffolds through three primary mechanisms:
Computational analyses comparing halogenated imidazo[4,5-b]pyridines demonstrate iodine's superior role in enhancing binding free energy (ΔG) compared to chloro or bromo analogues. Density Functional Theory (DFT) studies on kinase-inhibitor complexes reveal iodine's sigma-hole interaction contributes 1.5–2.5 kcal/mol additional stabilization energy versus bromine, directly correlating with improved enzymatic inhibition constants (Kᵢ) [3] [6]. Furthermore, iodine's polarizability enhances dispersion forces within the typically lipophilic ATP-binding cleft, a feature exploited in optimizing kinase inhibitor pharmacophores.
The strategic placement of iodine at C7 of imidazo[4,5-b]pyridine exploits both synthetic utility and targeted protein interactions in kinase inhibition. Key advantages include:
Table 2: Kinase Inhibition Profiles of 7-Substituted Imidazo[4,5-b]pyridines
C7 Substituent | Aurora-A IC₅₀ (μM) | Aurora-B IC₅₀ (μM) | Selectivity Ratio (Aurora-B/A) |
---|---|---|---|
Iodine (precursor) | 0.182–0.322 | 0.347–0.461 | 1.5–1.9 |
1-(3,4-Difluorobenzyl)-1H-pyrazol-4-yl | 0.212 | 0.461 | 2.2 |
1-((5-Methylisoxazol-3-yl)methyl)-1H-pyrazol-4-yl | 0.035 | 0.075 | 2.1 |
1-(3-(Dimethylcarbamoyl)benzyl)-1H-pyrazol-4-yl | 0.036 | 0.296 | 8.2 |
Notably, derivatives like the 1-(3-(dimethylcarbamoyl)benzyl)-1H-pyrazol-4-yl analogue exhibit enhanced Aurora-A selectivity (8.2-fold) due to optimal steric complementarity and halogen-bonding interactions unavailable with smaller halogens. Crystallographic evidence confirms that C7-iodo derivatives engage Thr217 and the P-loop residues via water-mediated hydrogen bonds and halogen bonding, stabilizing a specific inactive kinase conformation. This underpins their utility as chemical probes for dissecting mitotic regulation and developing anticancer agents targeting Aurora-A-dependent malignancies [1] [7] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9